molecular formula C12H14ClN3O2 B1379005 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426291-17-9

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379005
CAS No.: 1426291-17-9
M. Wt: 267.71 g/mol
InChI Key: GQNVSXOKXDVLBL-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride ( 1426291-17-9) is a high-purity chemical building block offered for research and development purposes. This compound features a unique molecular structure, with a formula of C12H14ClN3O2 and a molecular weight of 267.71 g/mol, that combines an azetidine ring with a 1,2,4-oxadiazole heterocycle substituted at the 3-position with a 2-methoxyphenyl group . The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and utility in material sciences . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules, particularly in the exploration of new pharmacologically active agents. Literature indicates that 1,3,4-oxadiazole derivatives, in general, are associated with a broad spectrum of biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities, making them a significant focus in the development of new therapeutic candidates . The presence of the azetidine ring further enhances its interest as a saturated heterocycle that can influence the pharmacokinetic properties of a molecule. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for handling instructions. This compound requires careful handling and is classified with the signal word "Warning" based on its hazard profile, which may include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation .

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-16-10-5-3-2-4-9(10)11-14-12(17-15-11)8-6-13-7-8;/h2-5,8,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNVSXOKXDVLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Acyl Chloride/Coupling Reagent Method

  • Starting Materials: Amidoximes derived from the corresponding nitriles and carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides.
  • Reaction: Amidoximes react with acyl chlorides or activated esters under basic or catalytic conditions to form the 1,2,4-oxadiazole ring.
  • Catalysts: Pyridine, tetrabutylammonium fluoride (TBAF), or bases like K2CO3 improve yields.
  • Conditions: Conventional heating or microwave irradiation (MWI) can be applied.
  • Advantages: Microwave-assisted synthesis significantly reduces reaction time (minutes vs. hours) and improves yields (up to 90% in some cases).
  • Limitations: Some methods suffer from purification challenges and sensitivity to functional groups like –OH or –NH2.

Microwave-Assisted Synthesis on Solid Supports

  • A novel protocol uses silica-supported systems under microwave irradiation to construct the oxadiazole ring efficiently.
  • This method is environmentally friendly, reduces solvent use, and offers rapid synthesis with good yields.
  • Applied to various substituted aromatic rings, it is adaptable for synthesizing compounds like 5-azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride.

One-Pot Synthesis Using Superbases or Vilsmeier Reagent

  • One-pot procedures involve amidoximes and methyl or ethyl esters of carboxylic acids in the presence of superbases (NaOH/DMSO) or Vilsmeier reagents.
  • These methods offer moderate to excellent yields (11–93%) and simpler purification.
  • Reaction times vary from 4 to 24 hours depending on substrate and conditions.

Specific Preparation Route for this compound

While direct literature specifically detailing the synthesis of this exact hydrochloride salt is limited, the compound’s structure suggests the following synthetic outline based on analogous oxadiazole preparations:

Synthesis of the Amidoxime Intermediate

  • Step 1: Preparation of the amidoxime by reacting 2-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate).
  • Step 2: Purification of the amidoxime intermediate by recrystallization or chromatography.

Cyclization to Form the 1,2,4-Oxadiazole Ring

  • The amidoxime is reacted with an azetidine-3-carboxylic acid derivative or its activated form (e.g., acyl chloride or ester).
  • Cyclization is promoted by heating or microwave irradiation in the presence of a base or catalyst.
  • The reaction medium can be polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
  • The hydrochloride salt is typically formed by treatment of the free base with hydrochloric acid in an appropriate solvent.

Purification

  • Purification involves recrystallization from solvents such as methanol, ethanol, or a mixture of DMF:methanol.
  • Chromatographic techniques on silica gel may be employed to isolate the pure hydrochloride salt.

Comparative Data Table of Preparation Methods for 1,2,4-Oxadiazoles Relevant to the Target Compound

Method Key Reagents/Conditions Reaction Time Yield Range (%) Advantages Limitations
Amidoxime + Acyl Chloride (Classical) Amidoxime, acyl chloride, pyridine or TBAF catalyst Several hours (6–24 h) 40–70 Established method, moderate yields Long reaction time, purification challenges
Microwave Irradiation on Silica Amidoxime, acyl chloride/ester, silica gel, microwave Minutes (10–30 min) 70–90 Rapid, environmentally friendly, good yields Requires microwave setup
One-Pot with Superbases (NaOH/DMSO) Amidoxime, methyl/ethyl ester, NaOH, DMSO 4–24 h 11–90 Simple purification, moderate to high yields Functional group sensitivity
Vilsmeier Reagent Activation Amidoxime, carboxylic acid, Vilsmeier reagent Few hours 61–93 One-pot, good yields Requires handling of reactive reagent
1,3-Dipolar Cycloaddition Nitrile, nitrile oxide, Pt(IV) catalyst Up to 72 h Low to moderate Mild conditions Expensive catalyst, poor solubility

Research Findings and Notes

  • Microwave-assisted synthesis is highlighted as a superior method for preparing 1,2,4-oxadiazoles with reduced reaction times and improved yields, which is highly relevant for the target compound synthesis.
  • The presence of the azetidinyl group requires careful selection of reaction conditions to avoid ring opening or degradation.
  • Formation of the hydrochloride salt enhances compound stability and solubility, which is crucial for pharmaceutical applications.
  • Purification protocols often involve recrystallization in mixed solvents or chromatographic separation to achieve high purity.
  • Recent advances emphasize green chemistry approaches, minimizing organic solvents and employing solid supports or mechanochemical methods, though mechanochemistry for this compound class remains underexplored.

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The structure of 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride features an azetidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells through the activation of caspase pathways. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. In vitro studies suggest that it possesses activity against several bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth . This makes it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Emerging studies indicate that oxadiazole derivatives may exhibit neuroprotective effects. The ability to modulate neurotransmitter systems could make compounds like this compound valuable in treating neurodegenerative diseases. Research into this area is ongoing and highlights the need for further exploration of its mechanisms .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of the Oxadiazole Moiety : The oxadiazole ring is formed through condensation reactions between hydrazine derivatives and carbonyl compounds.
  • Final Hydrochloride Salt Formation : The hydrochloride salt is generated by reacting the base form with hydrochloric acid.

Reaction Conditions

Reactions are generally conducted under controlled temperatures and using solvents like dichloromethane or ethanol to optimize yield and purity .

Case Study 1: Anticancer Effects

A comprehensive study analyzed the anticancer effects of various oxadiazole derivatives, including this compound. The results indicated significant cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. The mechanism involved apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed a dose-dependent reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects (via methoxy) and planar aromatic geometry, favoring π-π stacking in biological targets . Trifluoromethyl (CF₃) in increases lipophilicity and metabolic stability, common in drug design for enhanced bioavailability .
  • Molecular Weight : Derivatives with aliphatic chains (e.g., 2-methoxyethyl in ) have lower molecular weights, which may improve pharmacokinetic profiles.

Biological Activity

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1426291-17-9
  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 267.71 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.67Induction of apoptosis via p53 pathway
U-937 (Leukemia)0.80Inhibition of metabolic pathways
HCT116 (Colon)0.87Activation of caspase cascades

The compound's mechanism involves the activation of apoptotic pathways and inhibition of key metabolic processes in cancer cells. For instance, in MCF-7 cells, the compound increased p53 expression and caspase-3 cleavage, leading to enhanced apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings indicate that it exhibits significant inhibitory effects against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Study on Anticancer Potential

A recent study synthesized several oxadiazole derivatives and tested their efficacy against multiple cancer cell lines. Among these derivatives, this compound demonstrated superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The study emphasized the need for structural modifications to enhance potency and selectivity against cancer cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and its molecular targets. The docking analysis indicated strong hydrophobic interactions with specific amino acid residues in target proteins involved in cancer progression. This information is crucial for optimizing the compound's structure for better binding affinity and biological activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride to improve yield and purity?

  • Methodology :

  • Reagent Ratios : Adjust stoichiometry of intermediates (e.g., azetidine precursors and oxadiazole-forming agents) to minimize side reactions. For example, highlights the use of controlled chlorination steps with phosphorus pentachloride to optimize ring closure in analogous heterocycles .
  • Reaction Conditions : Use reflux conditions (e.g., ethanol at 80°C for 10–24 hours) as demonstrated in oxadiazole syntheses (). Monitor reaction progress via TLC or HPLC to terminate reactions at peak product formation .
  • Purification : Recrystallize from ethanol or ethyl acetate, as shown in isoxazoline derivatives (), to enhance purity .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., methoxyphenyl and azetidine groups). Compare with analogous oxadiazole derivatives ( ) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 288.74 g/mol for a related oxadiazole hydrochloride in ) .
  • XRD : Resolve crystal structure discrepancies, as seen in crystallographic studies of methoxy-substituted heterocycles () .
  • Elemental Analysis : Validate purity via %C/H/N/O/S/Cl (e.g., ±0.1% deviation, as in ) .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodology :

  • Moisture Sensitivity : Store in desiccators under nitrogen, as hydrochloride salts often hydrolyze in humid conditions () .
  • Temperature : Avoid prolonged exposure to >25°C; analogous oxadiazoles degrade at elevated temperatures () .
  • Light Protection : Shield from UV light to prevent photodegradation of the methoxyphenyl group ( ) .

Advanced Research Questions

Q. How should researchers address contradictory data in reaction pathways, such as unexpected byproduct formation during synthesis?

  • Methodology :

  • Byproduct Identification : Use LC-MS or GC-MS to detect minor products. For example, observed unexpected pyrazole derivatives when phenylhydrazine substituents varied, requiring chromatographic separation .
  • Mechanistic Probes : Isotope labeling (e.g., 18O^{18}O) or kinetic studies to trace reaction pathways. Compare with oxadiazole ring-forming mechanisms in .
  • Computational Modeling : Simulate transition states (e.g., DFT) to predict substituent effects on reactivity () .

Q. What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding to active sites. Reference crystallographic data from analogous oxadiazoles () for force field parameterization .
  • QSAR Studies : Corolate substituent electronic properties (e.g., methoxy group’s Hammett constant) with bioactivity, inspired by pesticide oxadiazoles () .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical interactions () .

Q. How can researchers determine the mechanistic role of substituents (e.g., 2-methoxyphenyl) in the compound’s reactivity?

  • Methodology :

  • Comparative Synthesis : Synthesize analogs with substituent variations (e.g., 4-methoxyphenyl or unsubstituted phenyl) and compare reaction rates/yields ( ) .
  • Electron Density Mapping : Use X-ray crystallography () or electrostatic potential surfaces (EPS) to assess electron-withdrawing/donating effects .
  • Kinetic Isotope Effects : Replace methoxy groups with deuterated analogs to study rate-determining steps ( ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
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5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.